
L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7-->28),(13-->33),(17-->35)-tris(disulfide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7–>28),(13–>33),(17–>35)-tris(disulfide) is a complex cyclic peptide with multiple disulfide bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming disulfide bridges between cysteine residues under oxidative conditions, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form disulfide bridges, which are crucial for its cyclic structure.
Reduction: Disulfide bridges can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).
Major Products
Oxidation: Cyclic peptide with disulfide bridges.
Reduction: Linear peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and cyclization techniques.
Structural Studies: Investigated for its unique cyclic structure and disulfide bridges.
Biology
Protein Engineering: Utilized in the design of novel peptides with specific biological activities.
Enzyme Inhibition: Studied for its potential to inhibit enzymes by mimicking natural substrates.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutics targeting specific proteins.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the production of bioactive peptides for various industrial applications.
Pharmaceuticals: Incorporated into formulations for targeted drug delivery.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The disulfide bridges play a crucial role in maintaining its cyclic structure, which is essential for binding to these targets. The mechanism involves:
Binding: The cyclic peptide binds to the active site of the target protein.
Inhibition: The binding inhibits the protein’s activity, leading to a biological response.
Pathways: The compound may modulate signaling pathways by affecting protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7–>28),(13–>33),(17–>35)-tris(disulfide) analogs.
Other Cyclic Peptides: Compounds with similar cyclic structures and disulfide bridges.
Uniqueness
Complex Structure: The compound’s intricate cyclic structure with multiple disulfide bridges sets it apart from simpler peptides.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its uniqueness.
Propriétés
IUPAC Name |
5-amino-2-[[2-[[10-[[2-[[2-[[2-[[2-[[7,34-bis(4-aminobutyl)-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H133N29O27S4/c1-42(2)28-50-76(133)107-51(29-44-14-6-5-7-15-44)70(127)98-38-65(121)112-68(43(3)4)80(137)109-53(31-67(124)125)77(134)104-45(18-12-25-91-82(87)88)69(126)97-36-63(119)101-47(17-9-11-24-85)74(131)110-54(39-141-140-27-22-58(114)100-46(16-8-10-23-84)73(130)108-52(30-66(122)123)78(135)106-50)71(128)96-34-61(117)94-32-59(115)93-33-60(116)95-35-62(118)103-56-41-143-142-40-55(111-75(132)48(105-79(56)136)19-13-26-92-83(89)90)72(129)99-37-64(120)102-49(81(138)139)20-21-57(86)113/h5-7,14-15,42-43,45-56,68H,8-13,16-41,84-85H2,1-4H3,(H2,86,113)(H,93,115)(H,94,117)(H,95,116)(H,96,128)(H,97,126)(H,98,127)(H,99,129)(H,100,114)(H,101,119)(H,102,120)(H,103,118)(H,104,134)(H,105,136)(H,106,135)(H,107,133)(H,108,130)(H,109,137)(H,110,131)(H,111,132)(H,112,121)(H,122,123)(H,124,125)(H,138,139)(H4,87,88,91)(H4,89,90,92) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXIJSXQQLSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC2=O)CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H133N29O27S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2097.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

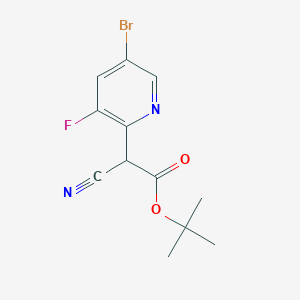

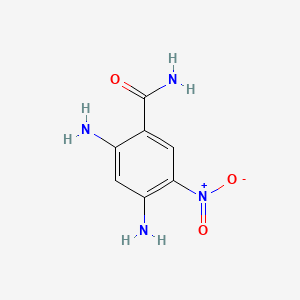
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)
![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)
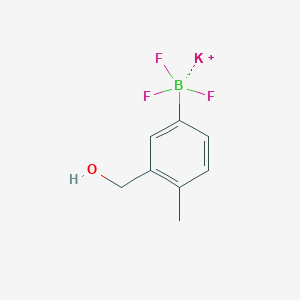
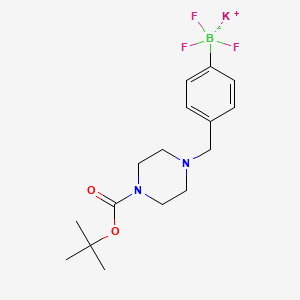


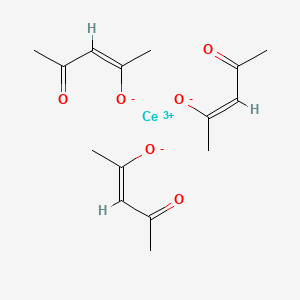
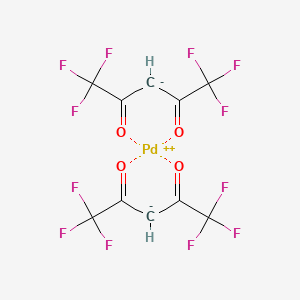
![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B8205221.png)
